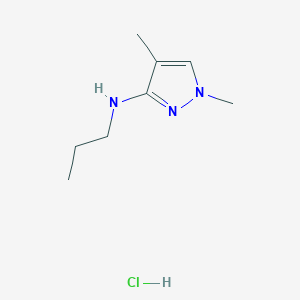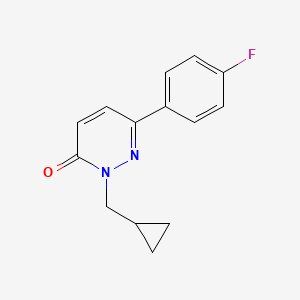
1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or aldehydes. For example, the reaction of 1,3-diketones with hydrazine monohydrochloride can yield pyrazoline intermediates, which are then oxidized to form pyrazoles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve the use of halides and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various substituted pyrazoles, while substitution reactions can introduce different alkyl or aryl groups into the pyrazole ring .
Scientific Research Applications
1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-5-9-8-7(2)6-11(3)10-8;/h6H,4-5H2,1-3H3,(H,9,10);1H |
InChI Key |
OLGFKSJRJNCVLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B15114059.png)
![3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114060.png)
![5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B15114063.png)
![5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B15114071.png)
![4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114079.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114081.png)
![5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B15114087.png)
![4-Cyclopropyl-5-fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B15114092.png)

![2-(4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114103.png)
![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15114121.png)
![N-tert-butyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B15114132.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114136.png)
![1'-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4'-bipiperidine](/img/structure/B15114139.png)
